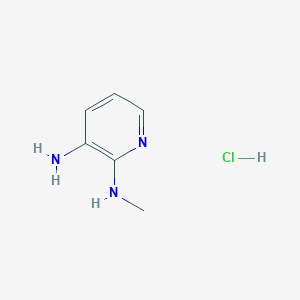

N2-methylpyridine-2,3-diamine hydrochloride

Description

N2-Methylpyridine-2,3-diamine hydrochloride (CAS 1197617-33-6) is a heterocyclic compound with the molecular formula C₆H₁₁Cl₂N₃ and a molecular weight of 196.08 g/mol . It features a pyridine ring substituted with methyl and amine groups at the N2 and 2,3-positions, respectively, and exists as a dihydrochloride salt. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

2-N-methylpyridine-2,3-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-8-6-5(7)3-2-4-9-6;/h2-4H,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOKGDGHKWJNDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure and Conditions

Starting Material : N-Methyl-2-nitropyridin-3-amine

Catalyst : 10% Pd/C

Solvent System : Methanol (MeOH) and 1,2-dimethoxyethane (DME) (1:1 ratio)

Reaction Conditions :

-

Hydrogen pressure: Ambient

-

Temperature: 25–30°C

-

Duration: 7 hours

Workup :

-

The reaction mixture is filtered through Celite and silica gel to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The free base is treated with hydrochloric acid (HCl) to precipitate the hydrochloride salt.

Industrial Adaptations

A scaled-up variant uses toluene as the solvent and elevated temperatures (58°C) to reduce reaction time to 2 hours while maintaining a 92.5% yield. Post-reaction extraction with chloroform and methanol ensures high purity.

Metal Reduction in Acidic Media

Metal reductions employ stannous chloride (SnCl₂) or iron in concentrated hydrochloric acid (HCl) to convert nitro groups to amines.

Stannous Chloride-Mediated Reduction

Starting Material : 2-Amino-3-nitro-6-methoxypyridine (analogous pathway adapted for N2-methyl derivatives)

Reducing Agent : SnCl₂·2H₂O

Solvent : Concentrated HCl

Reaction Conditions :

-

Temperature: 35–40°C

-

Duration: 5–6 hours

Workup :

-

The reaction mixture is cooled to 20°C and filtered.

-

The dihydrochloride intermediate is neutralized with aqueous ammonia to pH 7–8.

-

The free base is isolated and converted to the hydrochloride salt using HCl.

Iron/HCl Reduction

Starting Material : 2-Nitro-N-methylpyridin-3-amine

Reducing Agent : Iron powder

Solvent : Ethanol/water (1:1) with HCl

Reaction Conditions :

-

Temperature: 60–80°C

-

Duration: 4–6 hours

Comparative Analysis of Methods

| Parameter | Catalytic Hydrogenation | Metal Reduction |

|---|---|---|

| Starting Material | N-Methyl-2-nitropyridin-3-amine | 2-Nitro-N-methylpyridin-3-amine |

| Catalyst/Reductant | Pd/C (10%) | SnCl₂·2H₂O or Fe |

| Solvent | MeOH/DME or toluene | Concentrated HCl or ethanol/H₂O |

| Temperature | 25–58°C | 35–80°C |

| Reaction Time | 2–7 hours | 4–6 hours |

| Yield | 92–97% | 78–86.4% |

| Purity | >99% | 99.01% |

| Environmental Impact | Low (H₂ is clean) | High (toxic byproducts) |

Critical Process Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

N2-methylpyridine-2,3-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

N2-Methylpyridine-2,3-diamine hydrochloride serves as a versatile building block in organic chemistry. It is utilized in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and condensation reactions.

Pharmaceutical Development

Research indicates that this compound may have potential as a pharmaceutical intermediate. Its structural characteristics enable it to interact with biological targets, making it a candidate for developing new therapeutic agents. Studies have suggested possible applications in treating diseases that require targeted molecular interactions.

Cosmetic Industry

One of the primary applications of this compound is in the formulation of hair dyes. It acts as a precursor that reacts with other dye components to produce vibrant colors. The compound's ability to form stable dye products makes it valuable in cosmetic formulations.

This compound exhibits various biological activities due to its interaction with biomolecules:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them suitable for further investigation in infection control.

- Allergenic Potential : There are documented cases of allergic contact dermatitis associated with hair dyes containing this compound. Repeated exposure has led to sensitivities in some individuals, highlighting the need for caution in cosmetic applications .

Case Studies

Several case studies have explored the biological effects and industrial applications of this compound:

- Hair Dye Formulations : A study documented instances of allergic reactions among users of hair dye products containing this compound. One case involved a 65-year-old woman who experienced severe allergic reactions after prolonged exposure to oxidative hair dyes containing this compound .

- Toxicological Assessments : Toxicity studies indicate that the compound exhibits moderate acute toxicity when ingested, with LD50 values ranging from 650 to 813 mg/kg in rodent models. These findings underscore the importance of safety evaluations for products containing this compound .

Mechanism of Action

The mechanism of action of N2-methylpyridine-2,3-diamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

- Synthetic Utility: The 2,3-diamine isomer is more reactive in cyclization reactions due to the proximity of amine groups, making it preferable for constructing fused heterocycles like quinoxalines .

- Solubility : The 2,5-isomer (CAS 117879-51-3) is reported to exhibit higher aqueous solubility compared to the 2,3- and 2,4-isomers, likely due to reduced steric hindrance .

Comparison with Substituted Derivatives

Substituents on the pyridine ring or amine groups significantly alter the compound’s properties.

Table 2: Substituted Pyridine Diamine Derivatives

Key Findings :

- Lipophilicity : The piperidine-substituted derivative (CAS 1373116-08-5) shows increased lipophilicity, making it suitable for blood-brain barrier penetration in CNS drug candidates .

- Electrophilicity : Chlorinated derivatives like 4,6-dichloropyridine-2,3-diamine (CAS 24484-99-9) are more electrophilic, facilitating nucleophilic aromatic substitution reactions .

Physicochemical Properties and Stability

- 2-Amino-3-methylpyridine (a non-salt analog) has a boiling point of 221°C and melting point of 29.5–33.3°C, with high water solubility . The dihydrochloride form likely has a higher melting point due to ionic character.

- N3-(Piperidin-4-yl)pyridine-2,3-diamine dihydrochloride (CAS 1373116-08-5) has a molar mass of 228.72 g/mol and is hygroscopic, requiring storage at low temperatures .

Biological Activity

N2-Methylpyridine-2,3-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C6H10ClN3

- Molecular Weight : 165.62 g/mol

- CAS Number : 5028-20-6

This compound exhibits its biological effects primarily through interactions with various enzymes and receptors. The compound has been investigated for its potential as:

- Kinase Inhibitor : It shows promise in inhibiting specific kinases involved in cancer cell proliferation, suggesting applications in oncology.

- Histamine H3 Receptor Antagonist : Research indicates its potential in treating sleep disorders and neurological conditions by modulating neurotransmission pathways.

Biological Activities

- Antimicrobial Properties : Studies have shown that N2-methylpyridine derivatives possess antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics.

- Anticancer Activity : The compound has demonstrated cytotoxic effects on various cancer cell lines. For instance, derivatives of N2-methylpyridine-2,3-diamine have been evaluated for their ability to induce apoptosis in tumor cells, with some showing IC50 values as low as 4.25 μM .

- Allergenic Potential : While it is used extensively in hair dye formulations, there are reports of allergic reactions in sensitive individuals. Acute toxicity studies indicate median lethal doses (LD50) ranging from 650 to 813 mg/kg in rodent models.

Case Study 1: Allergic Reaction

A notable case involved a 65-year-old woman who experienced severe allergic reactions after prolonged exposure to hair dyes containing N2-methylpyridine-2,3-diamine. This highlights the need for caution in its use within cosmetic products .

Case Study 2: Anticancer Efficacy

In a study evaluating the anticancer properties of N2-methylpyridine derivatives, compounds showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

Table 1: Biological Activities of this compound

Research Findings

Recent studies have focused on the synthesis and optimization of N2-methylpyridine derivatives to enhance their biological activity. For example:

- Synthesis Techniques : Various synthetic pathways have been explored to produce more potent derivatives with improved selectivity against target enzymes .

- Structure-Activity Relationship (SAR) : Research has identified critical structural features that enhance the compound's efficacy against specific biological targets, such as the presence of cationic nitrogen atoms which improve binding affinity .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N2-methylpyridine-2,3-diamine hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via catalytic reduction of nitro precursors or reductive amination. For example, palladium chloride (PdCl₂) in hydrochloric acid has been used to reduce intermediates like 2-amino-3-nitropyridine under controlled temperatures (70°C for 15 minutes) . Optimization involves adjusting catalyst loading, reaction time, and acid concentration. Post-synthesis, purification via recrystallization or column chromatography is critical. Yield improvements (>80%) are achievable by maintaining anhydrous conditions and inert atmospheres to prevent side reactions.

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection, calibrated using reference standards (e.g., USP Alfuzosin System Suitability Mixture RS for impurity profiling) .

- Structural Confirmation : Nuclear magnetic resonance (¹H/¹³C NMR) to verify methyl and amine substituents, supplemented by Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., N-H stretches at ~3300 cm⁻¹).

- Elemental Composition : High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., exact mass ±0.001 Da) .

Q. What are the key safety considerations for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Store in airtight, light-resistant containers at 2–8°C to minimize hygroscopic degradation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can trace impurities in synthesized batches be identified and quantified?

- Methodological Answer :

- Impurity Profiling : Use gradient HPLC with a C18 column and diode-array detection (DAD). Reference standards (e.g., N-methylpropane-1,3-diamine derivatives) help identify byproducts like unreacted intermediates or N-oxide derivatives .

- Quantification : Calibration curves for impurities (e.g., 0.1–1.0% range) with limit of detection (LOD) ≤0.05%. Mass spectrometry (LC-MS/MS) provides structural confirmation of unknown peaks .

Q. How can the stability of this compound be assessed under varying conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days).

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Hydrolytic stability in buffered solutions (pH 1–9) reveals susceptibility to acid/base catalysis .

Q. What computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, ethanol) to assess aggregation tendencies or solubility limitations.

Q. How can discrepancies in reported physicochemical properties (e.g., melting point, solubility) be resolved?

- Methodological Answer :

- Interlaboratory Validation : Replicate measurements using standardized protocols (e.g., USP General Chapters <741> for melting point) .

- Meta-Analysis : Compare data across peer-reviewed studies, noting instrumentation differences (e.g., DSC vs. capillary melting point). Solubility discrepancies may arise from polymorphic forms, which can be characterized via X-ray powder diffraction (XRPD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.